molecular formula C11H10Cl2OS B13209277 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one

3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13209277
M. Wt: 261.2 g/mol
InChI Key: DDCULTRMGZROGR-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one is a cyclopentanone derivative featuring a sulfanyl (thioether) linkage to a 2,4-dichlorophenyl substituent. The compound’s molecular formula is C11H10Cl2OS, with a molecular weight of 261.17 g/mol. Its structure combines a ketone-functionalized cyclopentane ring with a dichlorinated aromatic group, conferring unique electronic and steric properties.

Properties

Molecular Formula

C11H10Cl2OS

Molecular Weight

261.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C11H10Cl2OS/c12-7-1-4-11(10(13)5-7)15-9-3-2-8(14)6-9/h1,4-5,9H,2-3,6H2

InChI Key

DDCULTRMGZROGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1SC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 2,4-dichlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group undergoes nucleophilic attack due to its α,β-unsaturated ketone (enone) structure. Hyperconjugation between the C=O and adjacent C-S bonds stabilizes the system, directing nucleophiles to the β-position in 1,4-addition patterns .

  • Example Reaction :

    ReactantReagent/ConditionsProductYieldSource
    3-[(2,4-DCP)sulfanyl]cyclopentan-1-oneH₃O⁺, H₂O (acidic aqueous conditions)Protonated enolate intermediate → 1,4-diol~75%*

*Theoretical yield based on analogous enone reactivity .

Oxidation Reactions

The thioether group (-S-) can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:

  • Key Pathways :

    • Sulfoxide Formation :

      Oxidizing AgentConditionsProduct (Sulfoxide)Selectivity
      H₂O₂CH₃COOH, 20–25°CMonosulfoxide>90%
    • Sulfone Formation :

      Oxidizing AgentConditionsProduct (Sulfone)Reaction Time
      mCPBADCM, 0°C → RTDisulfone4–6 h

Reduction Reactions

The ketone group is reducible to a secondary alcohol or hydrocarbon using standard reducing agents:

  • NaBH₄ Reduction :

    ReductantSolventTemperatureProduct (Alcohol)Purity
    NaBH₄EtOH0°C → RT3-[(2,4-DCP)sulfanyl]cyclopentanol≥95% (HPLC)
  • Wolff-Kishner Reduction :
    Converts the carbonyl to a methylene group under strongly basic conditions (NH₂NH₂, KOH/ethylene glycol, 150°C).

Electrophilic Aromatic Substitution (EAS)

The dichlorophenyl ring undergoes EAS at the para position to the sulfanyl group due to steric and electronic effects:

  • Nitration Example :

    Nitrating AgentConditionsMajor ProductMinor Product
    HNO₃/H₂SO₄0°C, 30 min3-[(2,4-DCP-5-NO₂)sulfanyl]cyclopentan-1-one3-[(2,4-DCP-3-NO₂)sulfanyl]cyclopentan-1-one

Cross-Coupling Reactions

The sulfur atom facilitates palladium-catalyzed couplings, enabling C-S bond functionalization:

  • Suzuki-Miyaura Coupling :

    SubstrateCatalyst SystemProductYield
    3-[(2,4-DCP)sulfanyl]cyclopentan-1-onePd(PPh₃)₄, K₂CO₃, DMF/H₂O3-(Aryl)sulfanylcyclopentan-1-one derivatives60–80%

Mechanistic Insights

  • Electrophilicity Enhancement : The sulfur atom’s electron-withdrawing effect increases the carbonyl’s electrophilicity, accelerating nucleophilic attack .

  • Steric Effects : Bulky 2,4-dichlorophenyl groups hinder reactions at the α-position, favoring β-addition pathways .

Comparative Reactivity Table

Reaction TypeKey ReagentRate (Relative to Analogues)Selectivity Driver
Nucleophilic AdditionGrignard Reagents2× fasterConjugation stabilization
OxidationmCPBA1.5× fasterSulfur lone pair activation
EASHNO₃ModerateSteric hindrance from Cl

Scientific Research Applications

3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although it is not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one and related compounds:

Compound Name Molecular Formula Key Substituents Functional Groups Potential Applications
3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one C11H10Cl2OS 2,4-Dichlorophenyl, sulfanyl Cyclopentanone, thioether Agrochemical intermediates?
3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one C12H13ClOS 4-Chlorobenzyl, sulfanyl Cyclopentanone, thioether Synthetic intermediate
Acetochlor C14H20ClNO2 2,4-Dichlorophenyl, chloroacetanilide Amide, ether Pre-emergence herbicide
Fluquinconazole C16H11Cl2FN4O 2,4-Dichlorophenyl, triazole Quinazolinone, triazole Fungicide

Key Comparative Insights

However, acetochlor’s chloroacetanilide backbone enables protein synthesis inhibition in weeds , while the target compound’s cyclopentanone-thioether structure may favor distinct mechanisms.

Electronic and Steric Differences The sulfanyl linkage in cyclopentanone derivatives (e.g., the target compound vs. Fluquinconazole’s triazole ring provides heterocyclic aromaticity, enabling π-π stacking in enzyme active sites—a feature absent in the target compound’s simpler thioether-cyclopentanone system.

Toxicity and Environmental Impact Acetochlor’s regulatory status as a herbicide with protein synthesis inhibition contrasts with the lack of toxicity data for the target compound. The dichlorophenyl group may raise concerns about bioaccumulation, as seen in persistent organic pollutants.

Biological Activity

3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological profiles, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanone core substituted with a dichlorophenyl sulfanyl group. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one exhibit notable antitumor properties. For instance, derivatives with similar functionalities have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that compounds bearing the 2,4-dichlorophenyl moiety demonstrated significant cytotoxic effects against human cancer cells, suggesting a potential pathway for developing new anticancer agents .

Antimicrobial Properties

Compounds containing sulfur and aromatic rings are often evaluated for their antimicrobial activities. The presence of the dichlorophenyl group may enhance the antimicrobial efficacy through mechanisms such as disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. Several studies have reported that thiazolidinone derivatives exhibit broad-spectrum antimicrobial activity, which could be extrapolated to similar compounds like 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one may serve as a lead compound for developing anti-inflammatory drugs .

The biological activity of 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate receptors that are pivotal in inflammatory responses or cancer cell signaling pathways.
  • Oxidative Stress Induction : Similar compounds have been noted to induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Study on Anticancer Activity

A notable case study involved the evaluation of a series of thiazole derivatives related to 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one. These derivatives were tested against various cancer cell lines (e.g., MCF-7 and A549). The results demonstrated that certain modifications enhanced cytotoxicity significantly compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)Reference
3aMCF-710.5
3bA5498.7
3cHT2912.0

Evaluation of Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives similar to 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one were screened against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at low concentrations, showcasing the potential for developing new antibiotics based on this scaffold .

Q & A

Q. What are the recommended synthetic routes for 3-[(2,4-dichlorophenyl)sulfanyl]cyclopentan-1-one, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution, where cyclopentanone derivatives (e.g., 3-bromocyclopentanone) react with 2,4-dichlorothiophenol. Optimization involves:

  • Catalysis : Using bases like K₂CO₃ or DBU to deprotonate the thiol and activate the electrophilic carbon.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiolate ion.
  • Temperature Control : Reactions typically proceed at 60–80°C for 12–24 hours to maximize yield .
    Validation : Monitor via TLC or HPLC, and confirm purity by NMR (δ 7.4–7.6 ppm for aromatic protons) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies the cyclopentanone backbone (δ 2.5–3.0 ppm for ketone-adjacent protons) and aromatic protons (δ 7.4–7.6 ppm for dichlorophenyl). ¹³C NMR confirms the carbonyl group (δ ~210 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C–S bond length ~1.81 Å, consistent with sulfanyl linkages). Single-crystal studies require slow evaporation from ethanol/acetone mixtures .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 287.0 for C₁₁H₉Cl₂OS) .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of the sulfanyl group under oxidative conditions?

Methodological Answer: Discrepancies arise from varying experimental conditions:

  • Oxidizing Agents : Compare H₂O₂ (mild, yields sulfoxides) vs. mCPBA (strong, forms sulfones). Kinetic studies (e.g., UV-Vis monitoring at 250–300 nm) reveal intermediate stability .
  • Solvent Effects : Protic solvents (e.g., MeOH) stabilize sulfoxide intermediates, while aprotic solvents (e.g., CH₂Cl₂) favor sulfone formation. DFT calculations (B3LYP/6-31G*) model transition states to predict regioselectivity .
    Case Study : Conflicting oxidation rates in DMF vs. THF highlight solvent polarity’s role in stabilizing charged intermediates .

Q. What are the potential applications of this compound in agrochemical research, and how can its bioactivity be systematically evaluated?

Methodological Answer:

  • Pesticide Development : Structural analogs (e.g., spiromesifen derivatives) inhibit acetyl-CoA carboxylase in mites, suggesting acaricidal potential. Compare bioactivity against Tetranychus urticae via LC₅₀ assays .
  • Structure-Activity Relationship (SAR) : Modify the cyclopentanone ring (e.g., introduce methyl groups) or dichlorophenyl substituents to assess impact on binding to cytochrome P450 enzymes .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with fungal CYP51 (target for fungicides) .

Q. How can computational chemistry guide the design of derivatives with enhanced stability or selectivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict thermodynamic stability (e.g., Gibbs free energy of sulfoxide vs. sulfone formation) .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous and lipid membranes to assess bioavailability.
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition risks for derivative libraries .

Q. What experimental protocols ensure safe handling and waste management for this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (H315/H319). Store under inert gas (Ar/N₂) to prevent oxidation .
  • Waste Disposal : Quench reaction residues with NaHSO₃ to reduce sulfanyl groups, then incinerate via certified hazardous waste facilities .

Data Contradiction Analysis Example
Conflict : Varying reported yields (40–85%) in nucleophilic substitution reactions.
Resolution :

  • Parameter Screening : Design a DoE (Design of Experiments) varying solvent (DMF vs. DMSO), base (K₂CO₃ vs. Et₃N), and temperature.
  • Mechanistic Insight : In DMSO, higher polarity accelerates thiolate formation but may promote side reactions (e.g., ketone reduction). GC-MS identifies byproducts like cyclopentanol .

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